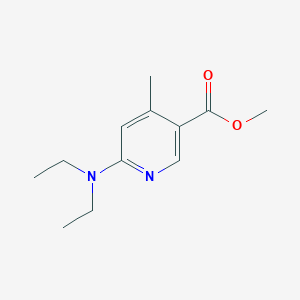
Methyl 6-(diethylamino)-4-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(diethylamino)-4-methylnicotinate is an aromatic organic compound with both tertiary amine and phenolic hydroxyl functionalities in the same molecule. Its chemical formula is C15H27N3O , and it is registered under CAS number 90-72-2 . This compound finds various applications due to its unique structure and reactivity.
Preparation Methods
a. Synthetic Routes: The synthesis of Methyl 6-(diethylamino)-4-methylnicotinate involves reacting phenol, formaldehyde, and dimethylamine in a reactor under vacuum. The water produced during the reaction is removed. This process yields the desired compound.
b. Industrial Production: Industrial production methods typically follow the same synthetic route described above. The compound is manufactured on a larger scale for commercial use.
Chemical Reactions Analysis
Methyl 6-(diethylamino)-4-methylnicotinate undergoes several types of reactions:
- Esterification : The compound reacts with methanol to form the corresponding methyl ester.
- Substitution : It can undergo nucleophilic substitution reactions due to the presence of the amino group.
- Complexation : The high functionality of the molecule allows it to complex with certain transition metals.
Common reagents include methanol, formaldehyde, and dimethylamine. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
a. Epoxy Resin Chemistry: Methyl 6-(diethylamino)-4-methylnicotinate serves as a catalyst for epoxy resin chemistry. It acts as a homopolymerization catalyst for epoxy resins and an accelerator with epoxy resin curing agents. It finds applications in coatings, sealants, composites, adhesives, and elastomers. Researchers extensively study its kinetics and use it as a benchmark for other catalysts and accelerators.
b. Polyurethane Chemistry: In polyurethane chemistry, this compound can be grafted into the polymer backbone, enhancing material properties.
c. Trimerization Catalyst: It also functions as a trimerization catalyst with polymeric MDI (methylene diphenyl diisocyanate).
d. Complexation Studies: Researchers have explored its ability to complex with transition metals.
Mechanism of Action
The exact mechanism by which Methyl 6-(diethylamino)-4-methylnicotinate exerts its effects depends on the specific application. It may involve interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
While Methyl 6-(diethylamino)-4-methylnicotinate is unique due to its combined amine and phenolic functionalities, similar compounds include:
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 6-(diethylamino)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-5-14(6-2)11-7-9(3)10(8-13-11)12(15)16-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
FSEHFEDOJGFAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C(=C1)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















